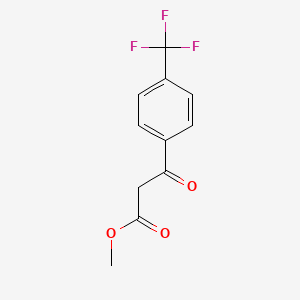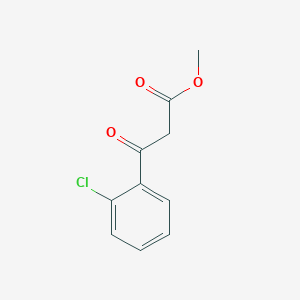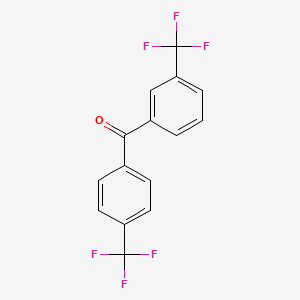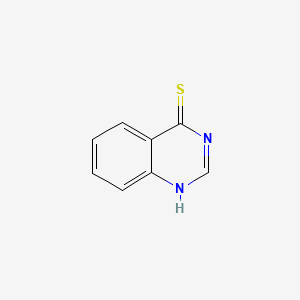![molecular formula C13H19ClN2O B1300870 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 40987-20-0](/img/structure/B1300870.png)
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceutical agents.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, cyclization, and functional group transformations. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclocondensation using SO4^2−/Y2O3 as a catalyst . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. Single-crystal X-ray analysis can reveal polymorphism and hydrogen-bonding networks in crystalline forms . Spectral characterization, including IR, 1H NMR, 13C NMR, and mass spectrometry, is used to confirm the chemical structures of synthesized compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution leads to the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . The Mannich reaction is another example, where isoxazolines are reacted with N-methyl piperazine to produce desired piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chlorine or methyl groups can affect these properties. For instance, the introduction of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of certain 1-(phenoxyethyl)-piperazine derivatives . The binding affinity to receptors and the pharmacological profile can also be significantly altered by structural modifications, as seen in the study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives .
科学研究应用
Anti-mycobacterial Activity
Piperazine derivatives have demonstrated significant medicinal importance due to their diverse pharmacological activities. Among these, certain piperazine compounds have been identified for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine as a core building block in these compounds suggests its potential in developing effective anti-mycobacterial agents. Design, structure-activity relationships (SAR), and the rationale behind these compounds are crucial for medicinal chemists aiming to create safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).
Therapeutic Uses and Molecular Design
Piperazine is a versatile heterocycle found in various therapeutic drugs, including those with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Its ability to be modified, particularly through changes in the substitution pattern on the piperazine nucleus, allows for significant variations in the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable scaffold in drug discovery, offering insights into molecular design and the potential for creating novel therapeutic agents across a range of diseases (Rathi et al., 2016).
DNA Binding and Radioprotection
The synthetic dye Hoechst 33258, a piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property, along with its penetration into cells, makes Hoechst 33258 and its analogs useful for DNA staining in biological research. Beyond staining, these compounds also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Tuberculosis Treatment Development
Macozinone, a piperazine-benzothiazinone derivative known as PBTZ169, is currently under clinical investigation for treating tuberculosis (TB). Its mechanism involves targeting decaprenylphospohoryl ribose oxidase DprE1, essential for synthesizing arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. Early clinical studies suggest optimism for its development into more efficient TB drug regimens, highlighting the potential of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).
Broad Pharmaceutical Applications
Piperazine and its analogs, including morpholine, exhibit a wide spectrum of pharmaceutical applications. Recent scientific efforts have focused on synthesizing new derivatives and exploring their potent pharmacophoric activities. These investigations reveal the current trends in the synthesis of piperazine and morpholine analogs and their significant pharmacological potential, underscoring the versatility and broad applicability of these compounds in medicinal chemistry (Mohammed et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGZHROTCNZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

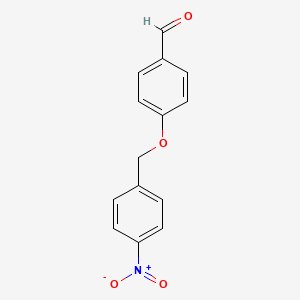



![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)
